1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
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Overview
Description
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-c]pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can have different functional groups attached, enhancing their biological activity .
Scientific Research Applications
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Noted for its luminescent properties and versatility in different applications.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with significant biological activity.
Uniqueness
1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound in drug development and other scientific research areas .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N3O/c1-9-4-5-10-6(9)2-3-8-7(10)11/h2-3H,4-5H2,1H3 |
InChI Key |
IVLPTKSMZOOVIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C1=CC=NC2=O |
Origin of Product |
United States |
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